molecular formula C14H17N3O2 B5974830 N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B5974830
M. Wt: 259.30 g/mol
InChI Key: RGIIVPTYKLKJRK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes an ethoxyphenyl group, an ethyl group, and a pyrazole ring

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. Industrial production methods may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-17-12(9-10-15-17)14(18)16-11-7-5-6-8-13(11)19-4-2/h5-10H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIVPTYKLKJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.